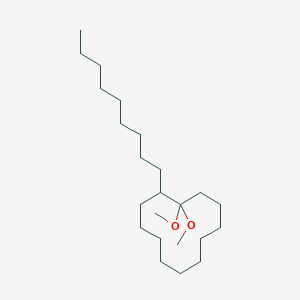![molecular formula C8H22N2O3Si B12591770 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine CAS No. 876012-03-2](/img/structure/B12591770.png)
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is an organosilicon compound that features both hydrazine and trimethoxysilyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine typically involves the reaction of hydrazine derivatives with trimethoxysilylpropyl halides. One common method is the alkylation of hydrazine with (3-chloropropyl)trimethoxysilane under reflux conditions in an organic solvent such as toluene. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or silanes can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Siloxane-linked compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or hydroxyl-containing substrates to form siloxane bonds. This property makes it useful in surface modification and cross-linking applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea moiety instead of a hydrazine group.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a hydrazine group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a hydrazine group.
Uniqueness
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is unique due to the presence of both hydrazine and trimethoxysilyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different fields .
Eigenschaften
CAS-Nummer |
876012-03-2 |
|---|---|
Molekularformel |
C8H22N2O3Si |
Molekulargewicht |
222.36 g/mol |
IUPAC-Name |
1-ethyl-1-(3-trimethoxysilylpropyl)hydrazine |
InChI |
InChI=1S/C8H22N2O3Si/c1-5-10(9)7-6-8-14(11-2,12-3)13-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
HRFPHWCMKJFWII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC[Si](OC)(OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)

![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)

